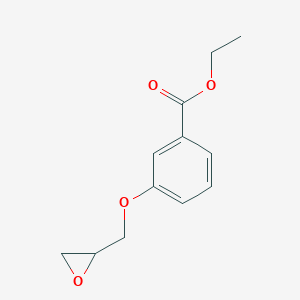

Ethyl 3-(oxiran-2-ylmethoxy)benzoate

描述

Contextualization within Epoxide and Benzoate (B1203000) Derivative Chemistry

The chemistry of Ethyl 3-(oxiran-2-ylmethoxy)benzoate is best understood by examining its two primary functional groups.

Epoxides , also known as oxiranes, are three-membered cyclic ethers. The significant ring strain of this triangular structure, with bond angles compressed to approximately 60°, makes epoxides highly reactive electrophiles. They readily undergo ring-opening reactions with a wide array of nucleophiles, including alcohols, amines, and water, under both acidic and basic conditions. cibtech.org This reactivity is a cornerstone of their utility, allowing for the stereospecific introduction of new functional groups and the formation of valuable products like 1,2-diols.

Benzoate derivatives , esters of benzoic acid, are a class of aromatic compounds with widespread significance. The benzoate scaffold is a common structural feature in numerous naturally occurring compounds and synthetic molecules. In medicinal chemistry, this moiety is a key component in various pharmaceuticals, including local anesthetics like benzocaine (B179285) and diuretics such as furosemide. The aromatic ring provides a rigid framework that can be functionalized to modulate the biological activity and physical properties of a molecule.

This compound merges these two worlds. The epoxide group serves as a highly reactive site for grafting, cross-linking, or further functionalization, while the benzoate portion provides a stable aromatic core that can influence the material properties or biological interactions of any resulting larger molecule.

Historical Development and Academic Significance of Related Compounds

The academic and industrial importance of epoxides and benzoates has been established over many decades.

The field of epoxide chemistry expanded dramatically after World War II with the large-scale industrial production of simple epoxides like ethylene (B1197577) oxide and propylene (B89431) oxide. uni.lu These chemicals became crucial precursors for a vast range of products, including surfactants, lubricants, and, most notably, epoxy resins used in high-performance adhesives and coatings. uni.lu In academic synthesis, the development of stereoselective epoxidation reactions and the strategic use of epoxide ring-opening have become powerful tools for the construction of complex natural products and pharmaceuticals.

Benzoic acid and its derivatives have an even longer history, with benzoic acid itself being discovered in the 16th century. Its utility as a building block for a wide range of bioactive molecules has been recognized for over a century. The discovery that simple derivatives like 4-aminobenzoic acid could form the basis for local anesthetic drugs spurred extensive research into this class of compounds, leading to the development of numerous important medicines. Contemporary research continues to explore benzoic acid derivatives for a wide range of applications, including their potential as anticancer agents.

Current Research Landscape and Emerging Academic Inquiry Areas for this compound

The current research landscape for this compound itself is nascent, with a notable lack of dedicated studies in peer-reviewed academic journals. uni.lu However, its availability from chemical suppliers and its appearance in patent literature suggest interest in its application, likely as a specialty monomer or synthetic intermediate. uni.lucymitquimica.com

Emerging areas of academic inquiry for a molecule like this compound can be inferred from its structure:

Polymer and Materials Science: The molecule is a classic example of an epoxy monomer. The oxirane ring can undergo ring-opening polymerization to create novel polyethers or be used in the formulation of epoxy resins. The rigid benzoate group would be incorporated into the polymer backbone, potentially enhancing thermal stability, mechanical strength, or imparting specific optical properties.

Medicinal Chemistry and Drug Discovery: The compound serves as an ideal scaffold for creating libraries of more complex molecules. The epoxide can be opened with various nucleophiles (e.g., amines, thiols) to generate a diverse set of derivatives with a common core. These new compounds could then be screened for various biological activities.

Organic Synthesis: As a bifunctional building block, it allows for sequential or orthogonal chemical modifications. For instance, the epoxide could be reacted first, followed by modification of the ester (e.g., hydrolysis to the carboxylic acid or transesterification), enabling the synthesis of complex target molecules.

In essence, while direct research on this compound is not yet prevalent, its chemical nature places it at the intersection of several highly active fields of chemical research. Its future academic significance will likely be defined by its successful application as a tool in the synthesis of new materials and molecules.

Mentioned Compounds

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-(oxiran-2-ylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-14-12(13)9-4-3-5-10(6-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIYIHFVFHIIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599316 | |

| Record name | Ethyl 3-[(oxiran-2-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104354-26-9 | |

| Record name | Ethyl 3-[(oxiran-2-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Oxiran 2 Ylmethoxy Benzoate

Established Synthetic Routes and Reaction Pathways

The traditional synthesis of Ethyl 3-(oxiran-2-ylmethoxy)benzoate is built upon three fundamental organic reactions: the creation of the epoxide ring on a precursor, the esterification of the benzoic acid derivative, and the formation of the crucial ether bond that links the aromatic and epoxide moieties.

The oxirane, or epoxide, ring is a critical feature of the target molecule. While the most common route involves introducing a complete glycidyl (B131873) group using epichlorohydrin, alternative strategies involve creating the epoxide ring on a pre-existing molecule through epoxidation.

This would typically involve the epoxidation of a precursor like ethyl 3-(allyloxy)benzoate. The conversion of the allyl group's double bond into an epoxide can be achieved using various oxidizing agents. Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are standard reagents for this type of transformation. The reaction involves the direct transfer of an oxygen atom from the peroxyacid to the alkene.

Another significant method is the Sharpless asymmetric epoxidation, which is particularly valuable when a specific stereoisomer (enantiomer) of the epoxide is desired. youtube.com This method is used for allylic alcohols and employs a titanium isopropoxide catalyst, t-butyl hydroperoxide, and a chiral diethyl tartrate (DET). youtube.com Depending on whether (+)-DET or (-)-DET is used, one of the two possible enantiomers of the epoxide can be selectively produced. youtube.com

A further strategy involves the intramolecular cyclization of a halohydrin. youtube.com This process starts with a halohydrin, which can be synthesized from an alkene. Treatment of the halohydrin with a base, such as sodium hydroxide (B78521), deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the adjacent carbon-bearing halogen in an intramolecular Sₙ2 reaction to form the epoxide ring. youtube.com

The ethyl benzoate (B1203000) portion of the molecule is typically formed through the esterification of a corresponding carboxylic acid, in this case, 3-hydroxybenzoic acid. The most common laboratory-scale method for this is the Fischer esterification.

This reaction involves heating the carboxylic acid (3-hydroxybenzoic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst. quora.com Concentrated sulfuric acid is a frequently used catalyst for this purpose. quora.comprepchem.com The reaction is reversible, and to drive it towards the product (the ester), an excess of ethanol (B145695) is used, and often water is removed as it is formed. youtube.com A typical laboratory procedure involves refluxing the benzoic acid derivative and absolute ethanol with the acid catalyst for several hours. prepchem.com After the reaction, the mixture is processed to neutralize the remaining acid and remove unreacted starting materials. prepchem.com

The progress of the esterification can be monitored using techniques like thin-layer chromatography (TLC) to observe the conversion of the reactant into the product. youtube.com

Table 1: Comparison of Esterification Methods

| Method | Reagents | Catalyst | Conditions | Key Features |

|---|---|---|---|---|

| Fischer Esterification | 3-Hydroxybenzoic acid, Ethanol | Concentrated H₂SO₄ | Reflux | Reversible; requires excess alcohol or water removal. quora.comyoutube.com |

| Alkyl Halide Reaction | 3-Hydroxybenzoic acid, Ethyl iodide/bromide | Base (e.g., NaH) | Vigorous stirring | Williamson ether synthesis-like conditions applied to the carboxylate. quora.com |

| Halocarbon Reaction | Salicylic or p-hydroxybenzoic acid, Halogenated hydrocarbon | Non-quaternizable tertiary amine | 70°C | Homogeneous liquid phase reaction. google.com |

The formation of the ether bond connecting the benzoate and the oxirane moieties is a pivotal step. This is typically achieved through a variation of the Williamson ether synthesis. The reaction involves deprotonating the phenolic hydroxyl group of ethyl 3-hydroxybenzoate to form a phenoxide, which then acts as a nucleophile.

The most common reagent for introducing the glycidyl group is epichlorohydrin. In the presence of a base (like sodium hydroxide or potassium carbonate), the hydroxyl group of ethyl 3-hydroxybenzoate is deprotonated. The resulting nucleophilic phenoxide attacks the electrophilic carbon of epichlorohydrin, displacing the chloride. The base also facilitates the subsequent ring-closing step to form the epoxide if it opens during the reaction.

Phase-transfer catalysts are often employed in this reaction to facilitate the interaction between the aqueous base phase and the organic reactant phase, leading to higher yields and milder reaction conditions. chalmers.se

Mechanistic Investigations of Ethyl 3 Oxiran 2 Ylmethoxy Benzoate Reactivity

Epoxide Ring-Opening Reactions

The high degree of ring strain in the epoxide ring of Ethyl 3-(oxiran-2-ylmethoxy)benzoate is the primary driving force for its ring-opening reactions. chemistrysteps.com These reactions proceed via nucleophilic attack on one of the two electrophilic carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond and the formation of a more stable, open-chain structure.

Nucleophilic Attack Mechanisms and Regioselectivity

The ring-opening of the epoxide in this compound can be initiated by a wide array of nucleophiles. The mechanism of this attack and the resulting regioselectivity are highly dependent on the nature of the nucleophile and the reaction conditions.

Under neutral or basic conditions, strong nucleophiles attack the epoxide ring in a direct SN2 fashion. masterorganicchemistry.com Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom of the oxirane ring. In the case of this compound, this would be the terminal methylene (B1212753) carbon (C-3 of the oxirane). This regioselectivity is a hallmark of the SN2 mechanism, where the approach of the nucleophile is sensitive to the steric environment of the electrophilic center.

Common strong nucleophiles that react in this manner include alkoxides, phenoxides, amines, thiols, and carbanions (e.g., Grignard reagents and organolithium compounds). The general mechanism involves the backside attack of the nucleophile on the less hindered carbon, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final product.

| Nucleophile (Nu⁻) | Predicted Major Regioisomer | Reaction Conditions |

| Methoxide (CH₃O⁻) | Ethyl 3-((2-hydroxy-3-methoxypropyl)oxy)benzoate | Basic (e.g., NaOCH₃ in CH₃OH) |

| Azide (N₃⁻) | Ethyl 3-((3-azido-2-hydroxypropyl)oxy)benzoate | Neutral or slightly basic |

| Phenoxide (C₆H₅O⁻) | Ethyl 3-((2-hydroxy-3-phenoxypropyl)oxy)benzoate | Basic (e.g., NaOPh) |

| Diethylamine ((C₂H₅)₂NH) | Ethyl 3-((3-(diethylamino)-2-hydroxypropyl)oxy)benzoate | Neutral |

Acid-Catalyzed Ring Opening Processes

In the presence of an acid catalyst, the epoxide oxygen of this compound is first protonated. This protonation enhances the electrophilicity of the epoxide ring carbons and makes the hydroxyl group a better leaving group. chemistrysteps.com

The subsequent nucleophilic attack can proceed through a mechanism that has both SN1 and SN2 characteristics. Weak nucleophiles, such as water, alcohols, and carboxylic acids, are commonly employed in acid-catalyzed ring-opening reactions.

The regioselectivity of the acid-catalyzed ring-opening is more complex than in the base-catalyzed counterpart. The attack can occur at either the more substituted or the less substituted carbon of the epoxide. The outcome is influenced by a balance between steric and electronic factors. While the primary carbon is sterically more accessible (favoring an SN2-like attack), the secondary carbon can better stabilize a partial positive charge that develops in the transition state (favoring an SN1-like character). For primary epoxides like the one in this compound, the attack of the nucleophile generally occurs at the less substituted carbon, following an SN2-like pathway.

| Nucleophile | Acid Catalyst | Predicted Major Product |

| Water (H₂O) | H₂SO₄ (catalytic) | Ethyl 3-((2,3-dihydroxypropyl)oxy)benzoate |

| Methanol (B129727) (CH₃OH) | H₂SO₄ (catalytic) | Ethyl 3-((2-hydroxy-3-methoxypropyl)oxy)benzoate |

| Acetic Acid (CH₃COOH) | H₂SO₄ (catalytic) | Ethyl 3-((3-acetoxy-2-hydroxypropyl)oxy)benzoate |

Base-Catalyzed Ring Opening Processes

Base-catalyzed ring-opening reactions of this compound proceed via a classic SN2 mechanism. masterorganicchemistry.com A strong nucleophile, often the conjugate base of a weak acid, directly attacks one of the epoxide carbons. As discussed previously, steric hindrance dictates that the attack will occur at the less substituted primary carbon of the oxirane ring.

The reaction is initiated by the nucleophile, and no prior activation of the epoxide is necessary. The driving force for the reaction is the relief of ring strain. The product is an alkoxide, which is then protonated in a subsequent workup step to yield the final alcohol.

| Base/Nucleophile | Solvent | Product |

| Sodium Hydroxide (B78521) (NaOH) | Water | Ethyl 3-((2,3-dihydroxypropyl)oxy)benzoate |

| Sodium Methoxide (NaOCH₃) | Methanol | Ethyl 3-((2-hydroxy-3-methoxypropyl)oxy)benzoate |

| Sodium Azide (NaN₃) | DMF | Ethyl 3-((3-azido-2-hydroxypropyl)oxy)benzoate |

Stereochemical Outcomes and Diastereoselectivity in Ring-Opening

The ring-opening of the epoxide in this compound is a stereospecific reaction. The SN2 attack by the nucleophile occurs from the backside relative to the carbon-oxygen bond that is breaking. youtube.com This leads to an inversion of configuration at the carbon atom that is attacked.

Since the epoxide in this compound is chiral (assuming it is a single enantiomer), the ring-opening reaction will produce a chiral product. If a racemic mixture of the epoxide is used, a racemic mixture of products will be formed.

For example, if the (R)-enantiomer of this compound is reacted with a nucleophile at the terminal carbon, the stereochemistry at the newly formed stereocenter will be inverted, leading to a specific diastereomer. The stereocenter at the secondary carbon of the original epoxide will remain unchanged. This results in a high degree of diastereoselectivity in the ring-opening reaction.

Polymerization Mechanisms Involving this compound

The strained epoxide ring of this compound makes it a suitable monomer for ring-opening polymerization. This process can be initiated by cationic, anionic, or coordination catalysts.

Cationic Polymerization Pathways and Propagation

Cationic ring-opening polymerization of epoxides is typically initiated by strong acids or Lewis acids. The mechanism involves the formation of an oxonium ion intermediate.

Initiation: The polymerization is initiated by the reaction of a cationic species (e.g., a proton from a protic acid or a Lewis acid) with the oxygen atom of the epoxide ring of this compound. This forms an active oxonium ion.

Propagation: The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on one of the electrophilic carbons of the protonated epoxide (the active chain end). This attack results in the opening of the epoxide ring and the formation of a new oxonium ion at the end of the growing polymer chain. This process repeats, leading to the formation of a polyether chain. The attack of the incoming monomer typically occurs at the less sterically hindered primary carbon of the oxonium ion in an SN2-like fashion.

Termination and Chain Transfer: Cationic polymerization of epoxides can be terminated by various processes, including reaction with nucleophiles present in the system or chain transfer to monomer or polymer. These side reactions can limit the molecular weight of the resulting polymer.

The structure of the resulting polymer would be a polyether with pendant 3-(ethoxycarbonyl)phenoxy)methyl groups. The properties of this polymer would be influenced by the molecular weight and the nature of these side chains.

Anionic Polymerization Pathways and Chain Growth

Anionic ring-opening polymerization (AROP) is a primary method for polymerizing epoxides like this compound to produce polyethers with well-defined structures. The process is typically initiated by a strong nucleophile, such as an alkoxide, which attacks one of the carbon atoms of the strained oxirane ring.

The polymerization proceeds via a living mechanism, where the propagating species is a negatively charged alkoxide at the end of the growing polymer chain. This active center then attacks another monomer molecule, perpetuating the chain growth. The reaction is generally carried out under mild conditions, which helps to preserve the ester functionality on the monomer. acs.org

A common challenge in the AROP of some glycidyl (B131873) ethers is a chain transfer side reaction. This can occur when the propagating alkoxide chain end abstracts a methylene proton adjacent to the epoxide ring on a monomer molecule. acs.org This event forms an allyl alkoxide, which can then initiate a new polymer chain, potentially leading to a broadening of the molecular weight distribution. acs.org The use of organic superbases as catalysts can facilitate controlled polymerization under mild conditions, affording well-defined polymers with low dispersity (Đ < 1.2). acs.org

| Monomer | Initiator/Catalyst | Key Finding | Reference |

|---|---|---|---|

| Azidoalkyl Glycidyl Ethers | Organic Superbase | Well-controlled polymerization with low dispersity (Đ < 1.2) is achievable. | acs.org |

| Various Functional Epoxides | Phosphazene Base (t-BuP4) | Mechanochemical AROP shows significant reaction acceleration compared to solution-phase polymerization. | nih.gov |

| Allyl Glycidyl Ether | Potassium Naphthalenide | Synthesis of functional polyethers for subsequent modification. | researchgate.net |

Coordination Polymerization Aspects

Coordination polymerization offers another pathway to polymerize epoxides, often providing enhanced control over the polymer's stereochemistry. acs.org This mechanism involves the coordination of the epoxide monomer to a metal center of the catalyst before the monomer is enchained. acs.org Catalysts are typically based on metals like aluminum or neodymium. nih.govacs.org

The process proceeds via a coordination-insertion mechanism. First, the oxygen atom of the oxirane ring in this compound coordinates to the acidic metal center of the catalyst. This coordination polarizes the C-O bonds of the epoxide, making the ring more susceptible to nucleophilic attack. The growing polymer chain, which is attached to the metal center via an alkoxide bond, then attacks one of the epoxide carbons, inserting the monomer between the metal and the oxygen atom of the chain end. acs.org

A key advantage of this method is its potential for stereoselectivity, which is particularly relevant for substituted epoxides. While this compound is prochiral, coordination catalysts can, in principle, lead to the formation of isotactic or syndiotactic polymers. For instance, aluminum-based initiators have been developed that are tolerant of chemical functionality and proceed via a living anionic mechanism without the chain transfer issues that can affect traditional AROP. acs.org Neodymium-mediated systems have also been explored for the coordinative polymerization of other monomers, demonstrating the high reactivity of metal-capped polymer chains toward epoxides. nih.gov

Copolymerization Kinetics and Mechanistic Studies

The presence of the benzoate (B1203000) group makes this compound a functional monomer suitable for creating copolymers with tailored properties. Its copolymerization with other cyclic monomers, such as ethylene (B1197577) oxide or other epoxides, can be investigated to understand its relative reactivity. This is quantified by determining the monomer reactivity ratios (e.g., r1 and r2).

Reactivity ratios describe the preference of a propagating chain end to add a monomer of its own kind versus the comonomer. For example, in the anionic copolymerization of ethylene oxide (EO) and glycidyl propargyl ether (GPgE), a structurally related functional epoxide, the reactivity ratios were found to be r_EO = 14.8 and r_GPgE = 0.076. rsc.org

These values indicate that a propagating chain ending in an ethylene oxide unit reacts much faster with another EO monomer than with a GPgE monomer. Conversely, a chain ending in GPgE also prefers to react with EO. This large disparity in reactivity leads to a pronounced compositional drift during polymerization, resulting in a gradient copolymer structure where the chain is rich in the more reactive monomer (EO) near the initiator and rich in the less reactive monomer (GPgE) near the terminus. rsc.org A similar kinetic behavior would be anticipated for the copolymerization of this compound with a highly reactive, sterically unhindered comonomer like ethylene oxide.

| Monomer System | Polymerization Type | Reactivity Ratios | Resulting Copolymer Structure | Reference |

|---|---|---|---|---|

| Ethylene Oxide (EO) & Glycidyl Propargyl Ether (GPgE) | Anionic Ring-Opening | r_EO = 14.8, r_GPgE = 0.076 | Steep monomer gradient | rsc.org |

| dl-Lactide (LA) & Propylene (B89431) Oxide (PO) | Cationic Ring-Opening | r_PO = 2.81, r_LA = 0.36 | Gradient copolymer with PO preferred | researchgate.net |

Other Significant Chemical Transformations

Hydrolysis and Solvolysis Reactions of the Ester and Ether Linkages

The compound features two key linkages susceptible to hydrolysis and solvolysis: the ethyl ester and the glycidyl ether.

Ester Linkage: The ethyl benzoate group can be hydrolyzed under either acidic or basic conditions.

Alkaline Hydrolysis (Saponification): This is a common and typically irreversible reaction. The hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (B_AC2) mechanism. nih.gov A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, expelling the ethoxide as a leaving group. A rapid, final proton transfer from the newly formed benzoic acid to the basic ethoxide yields sodium benzoate and ethanol (B145695). libretexts.orgquora.com Acidification of the resulting sodium benzoate solution precipitates the insoluble benzoic acid. sserc.org.uk

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as the leaving group, regenerating the acid catalyst and forming benzoic acid. libretexts.org

Ether and Epoxide Linkages:

Epoxide Ring: The oxirane ring is susceptible to solvolysis, particularly under catalytic conditions. In acidic media, the epoxide oxygen is protonated, making the ring-opening more favorable. The nucleophilic solvent (e.g., water, alcohol) then attacks one of the ring carbons (typically the more substituted one if carbocation stability is a factor). wikipedia.org Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide ring in an S_N2-type reaction. wikipedia.org Hydrolysis of the epoxide leads to the formation of a diol.

Ether Linkage: The ether bond between the benzoate ring and the glycidyl group is generally stable under basic and mild acidic conditions but can be cleaved under harsh acidic conditions.

Rearrangement Reactions Involving the Epoxide Ring

The strained three-membered oxirane ring in this compound can undergo several types of rearrangement reactions, typically promoted by acid or base catalysis.

Acid-Catalyzed Rearrangement: In the presence of Lewis acids (e.g., boron trifluoride) or Brønsted acids, epoxides can rearrange to carbonyl compounds. canterbury.ac.nz The mechanism involves coordination of the acid to the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocation or a carbocation-like transition state. A subsequent 1,2-hydride or 1,2-alkyl/aryl shift leads to the formation of an aldehyde or a ketone. canterbury.ac.nzresearchgate.net For a terminal epoxide like the one in the title compound, this rearrangement would predominantly yield an aldehyde.

Payne Rearrangement: The Payne rearrangement is the reversible, base-catalyzed isomerization of a 2,3-epoxy alcohol. wikipedia.orgresearchgate.net While this compound is not itself an epoxy alcohol, its derivatives can undergo this transformation. For example, if the epoxide ring is first opened by a nucleophile to form a diol, a subsequent selective reaction or protection could generate an epoxy alcohol structure that could then rearrange. The mechanism involves the deprotonation of the alcohol to form an alkoxide, which then attacks one of the epoxide carbons intramolecularly to form a new epoxide and a new alkoxide at the adjacent position. researchgate.netlibretexts.org

Derivatization via Ester Group Modification (e.g., Transesterification, Amidation)

The ethyl ester group provides a convenient handle for derivatization through nucleophilic acyl substitution, allowing for the introduction of different functionalities while leaving the polymerizable epoxide ring intact.

Transesterification: This reaction involves treating the ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a higher boiling point alcohol and a catalytic amount of acid would, at equilibrium, replace the ethyl group with the new alkyl group, releasing volatile ethanol. The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.

Amidation (Aminolysis): Esters can be converted to amides by reacting them with ammonia or with primary or secondary amines. libretexts.org The reaction, known as aminolysis, typically does not require a catalyst but may be heated. The mechanism is similar to base-promoted hydrolysis, where the amine acts as the nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then collapses to eliminate the ethoxide leaving group, yielding the corresponding amide. libretexts.org This allows for the introduction of amide functionalities, which can impart different physical properties or serve as sites for further chemical modification.

Derivatization and Functionalization Strategies of Ethyl 3 Oxiran 2 Ylmethoxy Benzoate

Modification at the Epoxide Moiety for Novel Structures

The highly strained three-membered ring of the epoxide group is susceptible to nucleophilic attack, making it a prime site for a variety of chemical transformations.

The epoxide ring of ethyl 3-(oxiran-2-ylmethoxy)benzoate can undergo ring-opening polymerization (ROP) to generate polyether backbones. This process is typically initiated by cationic or anionic initiators. Cationic ring-opening polymerization (CROP) of oxazolines, a related class of cyclic ethers, has been extensively studied and provides insights into the potential polymerization behavior of this compound. beilstein-journals.orgresearchgate.netnih.gov For instance, the polymerization kinetics and control over molar mass distribution are crucial aspects investigated in such systems. beilstein-journals.orgresearchgate.net The resulting polymers would feature a polyether chain with pendant benzoate (B1203000) ester groups, which can be further functionalized.

Table 1: Initiators and Conditions for Cationic Ring-Opening Polymerization (CROP) of Related Cyclic Monomers This table is illustrative and based on studies of similar epoxide-containing monomers, as direct data for this compound is limited.

| Initiator | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

|---|---|---|---|

| Acetyl Halides | Acetonitrile (B52724) | 80-160 | Controlled molecular weights and narrow polydispersity indices. researchgate.net |

| Methyl Triflate | Dihydrolevoglucosenone | 60-90 | Moderate control over polymerization, potential for side reactions. beilstein-journals.orgnih.gov |

The epoxide ring readily reacts with various heteroatom nucleophiles, leading to the formation of β-hydroxy ether derivatives.

Amines: The reaction with primary or secondary amines results in the formation of amino alcohols. The reaction of aromatic amines with related compounds can sometimes lead to different products, such as amides or condensation products, depending on the reaction conditions and catalysts used. nih.govresearchgate.net

Alcohols: In the presence of an acid or base catalyst, alcohols can open the epoxide ring to form ether diols.

Thiols: Thiols can react with epoxides to yield thioethers, which are valuable intermediates in organic synthesis. nih.gov The oxidative esterification of thiols with alcohols represents a related strategy for forming sulfur-containing esters. nih.gov

Table 2: Products from Nucleophilic Ring-Opening of the Epoxide Moiety

| Nucleophile | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Amino alcohol | R-NH-CH₂-CH(OH)-CH₂-O-Ar-COOEt |

| Alcohol (R-OH) | Ether diol | R-O-CH₂-CH(OH)-CH₂-O-Ar-COOEt |

| Thiol (R-SH) | Thioether | R-S-CH₂-CH(OH)-CH₂-O-Ar-COOEt |

Note: Ar represents the benzene (B151609) ring.

The hydroxyl group generated from the ring-opening of the epoxide can be further reacted to form hybrid polymer structures. For example, reaction with diisocyanates can lead to the formation of polyurethanes. Similarly, reaction with dicarboxylic acids or their derivatives can produce polyesters. This approach allows for the creation of complex polymer architectures with a combination of properties derived from both the polyether backbone and the newly formed polyurethane or polyester (B1180765) segments.

Functionalization via the Benzoate Ester Group

The benzoate ester group provides another handle for modifying the structure and properties of this compound and its derivatives.

Transesterification involves the reaction of the ethyl benzoate ester with another alcohol, often a diol or polyol, to form a new ester linkage. This reaction is typically catalyzed by an acid or a base. This strategy can be employed to incorporate the molecule into polyester chains or to act as a crosslinking agent in polymer networks. The efficiency of transesterification depends on factors such as the catalyst, temperature, and the removal of the ethanol (B145695) byproduct.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(oxiran-2-ylmethoxy)benzoic acid, under acidic or basic conditions. sserc.org.ukquora.comlibretexts.orgiosrjournals.orgyoutube.com Alkaline hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. quora.comlibretexts.orgyoutube.com The resulting benzoic acid derivative provides a new functional group that can be used for further reactions, such as amidation or conversion to an acid chloride, opening up additional avenues for creating complex molecules and polymers.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polyether |

| Amines |

| Alcohols |

| Thiols |

| Polyurethane |

| Polyester |

| Benzoic Acid |

| Diisocyanates |

| Dicarboxylic acids |

| Ethanol |

| 3-(oxiran-2-ylmethoxy)benzoic acid |

Insufficient Data Available for In-Depth Article on this compound

Following a comprehensive review of scientific literature and research databases, it has been determined that there is a notable scarcity of detailed, publicly available information regarding the specific applications of this compound in the areas of amidation reactions for specialty materials and the design of advanced macromolecular architectures.

While the compound this compound is documented as a chemical entity, in-depth studies detailing its derivatization and functionalization, particularly for the creation of specialty polymers and advanced monomers as per the requested outline, are not sufficiently present in the accessible literature to construct a thorough and scientifically rigorous article. The specific research findings, reaction parameters, and material properties required to populate the requested sections with detailed, authoritative content and data tables could not be located.

Therefore, it is not possible to generate a comprehensive article on the "" focusing on the specified subsections without resorting to speculation, which would not meet the required standards of scientific accuracy and verifiable sourcing. Further research and publication in this specific area would be necessary to provide the foundational data for such a review.

Computational Chemistry and Theoretical Studies of Ethyl 3 Oxiran 2 Ylmethoxy Benzoate

Electronic Structure and Conformation Analysis

The arrangement of atoms and electrons in Ethyl 3-(oxiran-2-ylmethoxy)benzoate governs its intrinsic properties. Computational methods allow for a detailed examination of these features.

Quantum Chemical Calculations of Molecular Orbitals and Electron Density

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are instrumental in understanding the electronic landscape of a molecule. For this compound, these calculations would reveal the distribution of electron density and the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electron density map would likely show high electron density around the oxygen atoms of the ester and ether groups, as well as the epoxide ring, indicating regions susceptible to electrophilic attack. Conversely, the carbonyl carbon of the ester and the carbon atoms of the epoxide ring would be relatively electron-deficient and thus prone to nucleophilic attack. The aromatic ring will exhibit a characteristic π-electron system.

The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Theoretical calculations on related aromatic compounds have shown how substituents influence these orbital energies. researchgate.net For this compound, the interplay between the electron-withdrawing ethyl benzoate (B1203000) group and the electron-donating ether linkage would determine the precise energies of the HOMO and LUMO.

Conformational Isomers and Energy Minimization Studies

The flexibility of the ether linkage in this compound allows for the existence of multiple conformational isomers. These different spatial arrangements of the atoms, or conformers, have varying potential energies. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, aims to identify the stable conformers and their relative energies.

By systematically rotating the bonds—specifically the C-O-C bonds of the ether linkage and the bond between the ether and the aromatic ring—a potential energy surface can be mapped. Energy minimization studies would then identify the low-energy conformers, which are the most likely to exist at equilibrium. These studies would reveal the most stable three-dimensional shape of the molecule, which in turn influences its physical properties and how it interacts with other molecules. For instance, the relative orientation of the bulky ethyl benzoate group and the reactive oxirane ring will be a key determinant of its reactivity.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the elucidation of reaction mechanisms and the identification of high-energy transition states.

Computational Modeling of Epoxide Ring-Opening Reaction Pathways

The epoxide ring is the most reactive site in this compound. Its ring-opening is a fundamental reaction and can proceed through different mechanisms depending on the reaction conditions. researchgate.netconnectchemicals.com

Under acidic conditions: The reaction likely proceeds via an SN1-like mechanism. The epoxide oxygen is first protonated, forming a good leaving group. The subsequent ring-opening would lead to a carbocation on the more substituted carbon, which is then attacked by a nucleophile.

Under basic or neutral conditions: The reaction follows an SN2 mechanism. A nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry at that center. connectchemicals.com Computational modeling can determine the activation energies for nucleophilic attack at the two different carbons of the oxirane ring, thus predicting the regioselectivity of the reaction. researchgate.net The steric hindrance from the rest of the molecule and the electronic effects of the benzoate group would influence which carbon is preferentially attacked.

Theoretical Studies of Polymerization Initiation and Propagation Mechanisms

Glycidyl (B131873) ethers are common monomers for the synthesis of polyethers via ring-opening polymerization. researchgate.netnih.gov Theoretical studies can model the initiation, propagation, and termination steps of this process. For this compound, cationic or anionic polymerization mechanisms are plausible.

Cationic Polymerization: Initiated by a Lewis or Brønsted acid, this mechanism involves the formation of an oxonium ion active center. Computational modeling could explore the reaction pathway for the addition of subsequent monomer units to this growing polymer chain.

Anionic Polymerization: Initiated by a strong nucleophile, the active center is an alkoxide. Theoretical studies can model the step-wise addition of monomers and predict the stereochemistry of the resulting polymer. nih.gov

These models can also investigate potential side reactions, such as chain transfer, which can affect the molecular weight and structure of the final polymer. nih.gov

Structure-Reactivity Relationships: A Theoretical Perspective

The chemical structure of this compound dictates its reactivity. A theoretical perspective allows for a rationalization of these relationships.

The molecule contains three key functional groups: the ethyl benzoate group, the ether linkage, and the epoxide ring.

Ethyl Benzoate Group: This group is generally electron-withdrawing, which will influence the electron density on the aromatic ring and, to a lesser extent, the reactivity of the distant epoxide.

Ether Linkage: The ether linkage provides flexibility to the molecule, as discussed in the conformational analysis. Its oxygen atom also has lone pairs of electrons that can participate in hydrogen bonding or coordination with catalysts.

Epoxide Ring: This is the primary site of reactivity. The inherent ring strain and the polarity of the C-O bonds make it susceptible to nucleophilic attack. connectchemicals.com

Computational studies can quantify these effects. For example, calculating the partial charges on each atom would confirm the electrophilic nature of the epoxide carbons and the nucleophilic character of the epoxide oxygen. The calculated molecular electrostatic potential (MEP) would visually map these reactive sites. By comparing the computed properties of this compound with those of other related glycidyl ethers, it is possible to predict its relative reactivity in polymerization and other reactions. researchgate.net For instance, the electronic influence of the meta-substituted benzoate group can be compared to other substituted phenyl glycidyl ethers to understand its impact on the nucleophilicity of the epoxide oxygen and the electrophilicity of the epoxide carbons.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

While specific molecular dynamics (MD) simulations focusing exclusively on this compound are not extensively documented in publicly available literature, theoretical insights into its intermolecular interactions and aggregation behavior can be derived from computational studies of its constituent functional moieties: the ethyl benzoate group and the glycidyl ether group. MD simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes at the molecular level. youtube.com

All-atom MD simulations, often utilizing force fields like GAFF (General Amber Force Field) within simulation packages such as AMBER, are employed to model such systems. mdpi.combohrium.com These simulations can elucidate the nature and strength of non-covalent interactions, which govern the condensed-phase behavior of the molecule. For a molecule like this compound, the key intermolecular interactions expected are van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

The ethyl benzoate portion of the molecule, with its aromatic ring, can participate in π-π stacking interactions, a significant force in the aggregation of aromatic compounds. mdpi.com The ester group introduces polarity, leading to dipole-dipole interactions. Computational studies on various benzoate esters have been performed to understand these interactions and their influence on the physical properties of materials. researchgate.net

The glycidyl ether moiety, containing the reactive oxirane (epoxide) ring and an ether linkage, is expected to significantly influence the molecule's interaction profile. The oxygen atoms in the ether and, more prominently, the oxirane ring are potential hydrogen bond acceptors. In protic environments (e.g., in the presence of water or alcohol), these sites can form hydrogen bonds, affecting solubility and aggregation. MD simulations on poly(glycidyl ether)s in aqueous solutions have shown the importance of polymer-water hydrogen bonds and the behavior of hydration shells around the molecule. mdpi.comresearchgate.net

A hypothetical MD simulation of this compound in a non-polar solvent would likely show aggregation driven by a combination of π-π stacking of the benzoate rings and dipole-dipole interactions of the ester and ether groups. In a polar, protic solvent, the aggregation behavior would be a complex interplay between these forces and the competing interactions with solvent molecules through hydrogen bonding.

To quantify these interactions in a simulation, one could analyze various parameters. The radial distribution function (RDF), g(r), for instance, would reveal the probability of finding one atom or group of atoms at a certain distance from another. A sharp peak in the RDF for the oxirane oxygen and a hydrogen-bond donor would indicate strong hydrogen bonding. Similarly, the potential energy of interaction between different molecular fragments could be calculated to determine the dominant forces.

Hypothetical Interaction Energy Data

The following table represents hypothetical data that could be generated from an MD simulation to quantify the non-bonded interaction energies between key fragments of two interacting this compound molecules. This data illustrates the expected relative contributions of different interaction types.

| Interacting Fragments | Interaction Type | Hypothetical Average Interaction Energy (kJ/mol) |

|---|---|---|

| Benzoate Ring 1 - Benzoate Ring 2 | π-π Stacking | -15.0 |

| Ester Group 1 - Ester Group 2 | Dipole-Dipole | -8.5 |

| Oxirane Ring 1 - Oxirane Ring 2 | van der Waals / Dipole-Dipole | -5.0 |

| Benzoate Ring 1 - Oxirane Ring 2 | van der Waals | -3.0 |

This table is for illustrative purposes and the values are not derived from actual experimental or simulation data on this compound.

Hypothetical Radial Distribution Function Data

This table represents points that could be plotted to show a hypothetical radial distribution function (RDF), g(r), between the oxirane oxygen atom of this compound and the hydrogen atom of a hydroxyl group from a solvent like ethanol (B145695). A distinct peak would signify a high probability of finding the solvent hydrogen at a specific distance, indicative of hydrogen bonding.

| Distance (r) in Ångströms | g(r) Value (Arbitrary Units) | Interpretation |

|---|---|---|

| 1.0 | 0.05 | Low probability (steric hindrance) |

| 1.8 | 3.50 | High probability peak (Hydrogen bond distance) |

| 2.5 | 1.20 | First solvation shell |

| 3.5 | 0.95 | Approaching bulk solvent distribution |

| 5.0 | 1.00 | Bulk solvent distribution |

This table is for illustrative purposes and the values are not derived from actual experimental or simulation data on this compound.

Applications in Materials Science and Engineering Excluding Biological/clinical

Polymer and Resin Synthesis

The oxirane ring is a key functional group for polymerization, allowing the molecule to be incorporated into various polymer backbones.

The glycidyl (B131873) ether group in Ethyl 3-(oxiran-2-ylmethoxy)benzoate allows it to act as a reactive diluent or a co-monomer in epoxy resin formulations. In this capacity, it can be used to modify the viscosity of the uncured resin, improving processability. Furthermore, the aromatic benzoate (B1203000) component can enhance the thermal stability and mechanical properties of the cured epoxy network. The curing of such resins typically involves reactions with hardeners like amines or anhydrides, where the oxirane ring opens and forms a cross-linked polymer network. kpi.ua

The reaction of glycidyl ethers with aromatic amines is a fundamental process in the curing of epoxy resins. kpi.ua The incorporation of a molecule like this compound could influence the curing kinetics and the final properties of the thermoset. The ester group might also participate in or be affected by the curing chemistry, potentially leading to unique network architectures.

Table 1: Potential Effects of Incorporating this compound in Epoxy Formulations

| Property | Potential Effect | Rationale |

| Viscosity | Reduction | Acts as a reactive diluent. |

| Thermal Stability | Increase | Introduction of aromatic benzoate rings. |

| Mechanical Strength | Enhancement | Increased cross-link density and rigidity from the aromatic core. |

| Adhesion | Potential Improvement | The polar ester and ether groups can enhance bonding to various substrates. |

This table is based on the predicted behavior derived from the chemical structure of the compound and general principles of epoxy chemistry.

This compound can serve as a monomer in the synthesis of polyethers through ring-opening polymerization of its oxirane group. The resulting polyether would feature pendant ethyl benzoate groups along the polymer chain. These side groups could be strategically used to tailor the properties of the polyether, such as its solubility, thermal characteristics, and mechanical behavior.

The synthesis of polyethers from glycidyl ethers is a well-established field, with various catalytic systems available to control the polymerization process and the resulting polymer architecture. acs.orguni-mainz.dempg.de By copolymerizing this compound with other glycidyl ether monomers, it would be possible to create a wide range of functional polyethers with precisely controlled properties. For instance, copolymerization with a more flexible glycidyl ether could lead to thermoplastic elastomers with unique phase behavior.

Beyond serving as a primary monomer, this compound can be incorporated as an additive or a cross-linking agent in various polymer networks. Its rigid aromatic structure can contribute to the stiffness and dimensional stability of the final material. In polymer composites, it could function as a coupling agent or a matrix modifier to improve the interfacial adhesion between the polymer matrix and reinforcing fillers, such as glass or carbon fibers. The modification of epoxy resins with thermoplastics like polyetherimide has been shown to improve fracture toughness and impact strength, suggesting that the incorporation of rigid-aromatic modifiers can be a successful strategy. researchgate.net

Advanced Coatings and Adhesives Development

The reactivity of the epoxy group and the properties imparted by the benzoate core make this compound a promising component in the formulation of high-performance coatings and adhesives.

While the oxirane ring itself does not typically undergo direct UV-induced polymerization without a cationic photoinitiator, this compound can be chemically modified to be suitable for UV-curable systems. For example, the epoxy ring can be reacted with acrylic acid to introduce a UV-reactive acrylate (B77674) group. The resulting molecule would then be a candidate for free-radical polymerization initiated by UV light, a process widely used for rapid curing of coatings and inks. A related compound, 3-Ethyl-3-((oxiran-2-ylmethoxy) methyl)oxetane, is noted for its use as a reactive diluent in photoinitiator systems, highlighting the potential for similar oxirane-containing molecules in this field. scienoc.com

Epoxy-based adhesives are known for their strong bonding to a wide variety of substrates. The inclusion of this compound in an adhesive formulation could enhance adhesion to polar substrates due to the presence of the polar ester and ether linkages. The aromatic ring can also contribute to improved chemical resistance and thermal stability of the cured adhesive. The synthesis of polyoxetanes, another class of cyclic ethers, has been explored for adhesive applications, with studies showing good adhesion to polar materials. mdpi.com This suggests that ether-based resins can be effective adhesives, and the specific structure of this compound could offer a unique balance of properties.

Role as a Chemical Intermediate in Specialized Synthesis (Non-Biological)

The primary utility of this compound as a chemical intermediate stems from the high reactivity of its oxirane ring. This three-membered heterocyclic ether is susceptible to ring-opening reactions with a wide array of nucleophiles, making the compound a versatile building block for more complex molecular structures and polymers. This reactivity is fundamental to its application in the synthesis of specialized non-biological materials.

The ring-opening can be initiated under either cationic or anionic conditions. In cationic ring-opening polymerization, the reaction can be initiated by strong acids or Lewis acids, leading to the formation of polyether chains. wiley-vch.deresearchgate.net This process allows for the creation of linear or cross-linked polymers where the backbone is constructed from the opened oxirane rings. The presence of the ethyl benzoate group as a pendant moiety along the polyether chain imparts specific properties to the resulting material, such as altered solubility, thermal stability, and mechanical strength.

Alternatively, anionic ring-opening polymerization can be employed, often initiated by strong bases like alkoxides. nih.gov This method can offer excellent control over the polymerization process, leading to polymers with well-defined molecular weights and low polydispersity. nih.gov The choice of initiator and reaction conditions can significantly influence the final polymer architecture. researchgate.net

Beyond polymerization, the oxirane ring of this compound can react with various nucleophiles in a non-polymeric fashion to create new functional molecules. For instance, reaction with amines, thiols, or alcohols can attach the benzoate-containing fragment to other molecules or surfaces. This makes it a useful intermediate for the synthesis of custom-designed molecules for applications such as additives, coupling agents, or precursors for other functional materials. The general reaction of glycidyl ethers with alcohols in the presence of a catalyst to form more complex ethers is a well-established synthetic route. google.com

The table below summarizes the potential reactions of the oxirane group in this compound, highlighting its versatility as a chemical intermediate.

| Reaction Type | Reactant | Resulting Functional Group | Potential Application |

| Cationic Ring-Opening Polymerization | Lewis Acid (e.g., BF₃) | Polyether | Synthesis of specialty polymers, resins |

| Anionic Ring-Opening Polymerization | Alkoxide (e.g., KOtBu) | Polyether | Controlled synthesis of functional polymers |

| Nucleophilic Addition | Amine (R-NH₂) | β-Amino alcohol | Cross-linker, monomer for polyamides |

| Nucleophilic Addition | Thiol (R-SH) | β-Hydroxy thioether | High refractive index materials, adhesives |

| Nucleophilic Addition | Alcohol (R-OH) | Ether | Synthesis of functionalized molecules |

Functional Materials and Smart Polymer Systems Utilizing Its Reactive Sites

The dual functionality of this compound, with its reactive oxirane ring and modifiable benzoate ester group, makes it a prime candidate for the development of advanced functional materials and smart polymer systems. These materials are designed to respond to external stimuli, such as changes in pH, temperature, or light, making them suitable for a range of applications including sensors, actuators, and controlled-release systems.

The oxirane group is the primary reactive site for incorporating the molecule into a polymer matrix. Through ring-opening polymerization, it can be integrated into the backbone of various polymers, including polyethers and polyesters. uni-mainz.deresearchgate.net This allows for the precise placement of the ethyl benzoate functionality along the polymer chain. The properties of the resulting polymer can be tailored by copolymerizing this compound with other functional monomers. For example, copolymerization with a hydrophilic monomer like ethylene (B1197577) oxide could lead to amphiphilic block copolymers that self-assemble into micelles or other nanostructures in aqueous environments. uni-mainz.de

The ethyl benzoate group, while less reactive than the oxirane, offers a secondary site for functionalization. The ester can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation can dramatically alter the properties of the material, for example, by introducing pH-sensitivity. A polymer containing these pendant carboxylic acid groups would be expected to swell or dissolve in basic solutions due to the deprotonation of the acid and the resulting electrostatic repulsion between the polymer chains. This behavior is the basis for many hydrogel and controlled-release systems.

Furthermore, the aromatic nature of the benzoate ring can contribute to the thermal stability and mechanical properties of the resulting polymer. The rigid ring structure can increase the glass transition temperature of the polymer, making it more suitable for high-temperature applications. Aromatic moieties are known to enhance the performance of epoxy resins. researchgate.netnih.gov

The potential applications in functional materials are summarized in the table below, detailing the role of each reactive site.

| Reactive Site | Reaction/Interaction | Functional Outcome | Example Application |

| Oxirane Ring | Ring-Opening Polymerization | Incorporation into polymer backbone | Creation of functional polymers |

| Oxirane Ring | Grafting Reaction | Surface modification | Functional coatings, compatibilizers |

| Ethyl Benzoate | Hydrolysis to Carboxylic Acid | pH-responsive behavior | Smart hydrogels, drug delivery systems |

| Benzoate Ring | π-π Stacking | Enhanced thermal/mechanical properties | High-performance polymers, composites |

Advanced Analytical Methodologies in the Study of Ethyl 3 Oxiran 2 Ylmethoxy Benzoate

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Polymers

Spectroscopic methods are indispensable for probing the molecular structure of Ethyl 3-(oxiran-2-ylmethoxy)benzoate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would reveal distinct signals for the aromatic protons, the ethyl ester group, and the oxirane and methylene (B1212753) protons of the glycidyl (B131873) ether moiety. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern of the benzene (B151609) ring and the connectivity of the atoms. For instance, the aromatic protons would appear in the range of 7.0-8.0 ppm, while the oxirane protons would show characteristic shifts at approximately 2.7-3.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show discrete resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (110-160 ppm), and the carbons of the epoxide ring (44-51 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, confirming the complete structural assignment. For polymers derived from the ring-opening of the epoxide, NMR is essential to determine the polymer microstructure and the nature of the end groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl (CH₃) | 1.3-1.4 | Triplet |

| Ethyl (CH₂) | 4.3-4.4 | Quartet |

| Oxirane (CH) | 3.3-3.4 | Multiplet |

| Oxirane (CH₂) | 2.7-2.9 | Multiplets |

| Methylene (O-CH₂) | 4.0-4.2 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl (CH₃) | ~14 |

| Ethyl (CH₂) | ~61 |

| Oxirane (CH) | ~50 |

| Oxirane (CH₂) | ~44 |

| Methylene (O-CH₂) | ~69 |

| Aromatic (C1-C6) | 115-160 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. For this compound, these methods would confirm the presence of its key chemical motifs.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the ester carbonyl (C=O) stretch at approximately 1720 cm⁻¹, the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the C-O stretching of the ester and ether linkages between 1000-1300 cm⁻¹. The presence of the epoxide ring would be confirmed by asymmetric and symmetric ring stretching modes around 950-810 cm⁻¹ and 860-750 cm⁻¹, respectively. Monitoring the disappearance of the epoxide bands during a polymerization reaction is a common method to track reaction progress.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the epoxide ring, which can be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular weight of 222.24 g/mol , high-resolution mass spectrometry would confirm its elemental composition. cymitquimica.com

Predicted mass spectrometry data indicates that the [M+H]⁺ ion would have an m/z of 223.09648, and the [M+Na]⁺ ion would have an m/z of 245.07842. uni.lu The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the glycidyl ether side chain, providing further confirmation of the molecule's structure.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of this compound, and monitoring the course of its reactions.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Gas Chromatography (GC): Given its likely volatility, GC could be a suitable method for analyzing the purity of this compound. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be appropriate, with a flame ionization detector (FID) providing excellent sensitivity. GC can also be used to monitor reactions by quantifying the consumption of the starting material and the formation of products.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be the method of choice. A UV detector set to a wavelength where the aromatic ring absorbs strongly (around 254 nm) would allow for sensitive detection. HPLC is particularly useful for monitoring the purity of the compound and for analyzing the composition of reaction mixtures, including the separation of oligomers in the early stages of polymerization.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Characterization

When this compound is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the resulting polymers. GPC separates molecules based on their hydrodynamic volume in solution. By using a set of calibrated standards, GPC can determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. This information is critical for understanding the polymerization process and for correlating the polymer's molecular weight with its physical and mechanical properties.

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Application | Information Obtained |

|---|---|---|

| ¹H, ¹³C, 2D NMR | Structural Elucidation | Connectivity of atoms, polymer microstructure |

| IR and Raman Spectroscopy | Functional Group Analysis | Presence of ester, ether, aromatic, and epoxide groups |

| Mass Spectrometry (MS) | Molecular Weight and Structure | Molecular formula confirmation, fragmentation patterns |

| GC and HPLC | Purity and Reaction Monitoring | Quantitative analysis of starting materials and products |

Thermal Analysis Techniques for Polymerization Kinetics and Curing Behavior

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For thermosetting resins like those formed from this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the curing process and the thermal stability of the cured polymer.

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal events of a polymer, such as the glass transition temperature (Tg) and the heat of reaction (enthalpy) associated with curing. tainstruments.comhitachi-hightech.com During the curing of an epoxy resin, the oxirane rings of a monomer like this compound react with a curing agent, an exothermic process that can be monitored by DSC. netzsch.comornl.gov

By performing a dynamic DSC scan on an uncured mixture of the monomer and a hardener, one can observe a broad exothermic peak. The area under this peak corresponds to the total enthalpy of the curing reaction (ΔH_total). The onset and peak temperatures of this exotherm provide information about the temperature range over which the curing occurs. hitachi-hightech.com

Furthermore, DSC is used to determine the glass transition temperature (Tg) of the cured material. The Tg is a critical parameter for thermosetting polymers, as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netresearchgate.net A higher Tg is often associated with a higher degree of crosslinking and improved thermal stability. By comparing the residual heat of reaction in a partially cured sample to the total enthalpy of a completely uncured one, the degree of cure can be quantified. tainstruments.com

Illustrative DSC Data for a Cured Aromatic Epoxy Resin System

| Parameter | Value | Description |

| Glass Transition Temperature (Tg) | ~150 - 180 °C | Temperature at which the cured polymer transitions from a glassy to a rubbery state. |

| Onset Curing Temperature | ~120 °C | Temperature at which the curing reaction begins to be significant. |

| Peak Exotherm Temperature | ~170 °C | Temperature at which the curing reaction rate is at its maximum. |

| Enthalpy of Cure (ΔH_total) | ~350 - 450 J/g | Total heat released during the complete curing reaction, indicative of the extent of reaction. |

Note: This data is illustrative and based on typical values for aromatic epoxy resins cured with aromatic amines.

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition characteristics of a polymer. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). researchgate.net

For a cured polymer derived from this compound, a TGA thermogram would typically show a stable baseline at lower temperatures, followed by one or more mass loss steps at higher temperatures. The initial decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_max) are key indicators of the material's thermal stability. researchgate.netcyberleninka.ru The presence of aromatic structures in the polymer backbone, as would be the case for polymers from this monomer, generally imparts high thermal stability. tandfonline.comresearchgate.net

The residual mass at the end of the experiment, known as the char yield, is also an important parameter, particularly for assessing the flame-retardant properties of the material. A higher char yield is often desirable as it can act as an insulating barrier, slowing down further decomposition. tandfonline.com

Illustrative TGA Data for a Cured Aromatic Epoxy Resin System

| Parameter | Value (in Nitrogen) | Description |

| Onset Decomposition Temperature (T_onset) | ~350 - 400 °C | The temperature at which significant thermal degradation begins. |

| Temperature of Maximum Decomposition Rate (T_max) | ~400 - 450 °C | The temperature at which the rate of mass loss is highest. |

| Char Yield at 700 °C | ~20 - 30 % | The percentage of material remaining at high temperatures, indicating the formation of a stable carbonaceous residue. |

Note: This data is illustrative and based on typical values for aromatic epoxy resins.

Microscopic and Surface Characterization of Resulting Materials

Understanding the morphology and surface properties of the cured polymer is essential for predicting its mechanical performance and its interaction with other materials. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques that provide detailed information about the material's structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and fracture surfaces of polymeric materials. An SEM image is generated by scanning the sample with a focused beam of electrons. The signals produced from the interaction of the electrons with the sample provide information about the surface's morphology, composition, and other properties.

For a cured polymer based on this compound, SEM analysis of a fracture surface can reveal details about the crosslinking density and the failure mechanism. A smooth, glassy fracture surface is often indicative of a brittle material, while a rougher surface with features like river lines or hackles can suggest a tougher material. SEM can also be used to identify the presence of voids or other defects that could compromise the material's mechanical integrity. In composite materials, SEM is invaluable for assessing the dispersion of fillers and their adhesion to the polymer matrix.

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide three-dimensional images of a material's surface with nanoscale resolution. acs.org It works by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the sample is used to create a topographical map.

AFM is particularly useful for characterizing the surface roughness and identifying nanoscale features that are not visible with SEM. acs.org In addition to topography, advanced AFM modes can map variations in other surface properties, such as adhesion, stiffness, and viscoelasticity. This can be used to study the phase separation in polymer blends or the distribution of different chemical components on the surface of the cured resin. For a polymer derived from this compound, AFM could be employed to investigate the homogeneity of the crosslinked network at the nanoscale.

Illustrative Surface Roughness Data from AFM for a Cured Epoxy Film

| Parameter | Value | Description |

| Root Mean Square (RMS) Roughness | < 5 nm | A measure of the standard deviation of the surface height variations from the mean plane. |

| Average Roughness (Ra) | < 3 nm | The arithmetic average of the absolute values of the surface height deviations from the mean plane. |

Note: This data is illustrative and represents a smooth, well-cured epoxy surface.

常见问题

Q. What are the standard synthetic routes for Ethyl 3-(oxiran-2-ylmethoxy)benzoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example:

- Nucleophilic substitution : Reacting 3-hydroxybenzoic acid derivatives with epichlorohydrin (oxiran-2-ylmethyl chloride) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C for 6–12 hours .

- Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-hydroxybenzoate with glycidol derivatives under anhydrous conditions . Yield optimization requires careful control of stoichiometry, solvent selection, and temperature. Purity is assessed via HPLC (≥95% purity threshold) and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Key techniques include:

- ¹H/¹³C NMR : Signals at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.3–4.4 ppm (ethyl CH₂), δ 3.8–4.2 ppm (oxirane CH₂), and aromatic protons at δ 6.8–8.0 ppm confirm the ester and epoxide moieties .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (epoxide C-O) .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matching the exact mass (C₁₁H₁₂O₄: 208.26 g/mol) .

Q. How should this compound be stored to maintain stability, and what are its incompatible materials?

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent epoxide ring-opening via moisture or acid/base exposure .

- Incompatibilities : Strong oxidizing agents (risk of exothermic decomposition), amines, and acids/bases that catalyze ring-opening reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the epoxide group in this compound during ring-opening reactions?

The epoxide undergoes nucleophilic attack at the less substituted carbon due to steric and electronic factors. For example:

- Acid-catalyzed hydrolysis : Protonation of the oxygen increases electrophilicity, leading to water attack and diol formation .

- Aminolysis : Amines (e.g., NH₃) open the ring via SN2 mechanisms, forming β-amino alcohols. Kinetic studies using in situ FTIR or NMR monitor reaction progress . Computational studies (DFT) predict regioselectivity and transition-state energies .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound derivatives?

- Dynamic effects : Rotameric equilibria in flexible side chains cause splitting. Variable-temperature NMR (e.g., 25–60°C) collapses splitting if due to conformational exchange .

- Impurity analysis : Use LC-MS to detect byproducts from epoxide degradation or ester hydrolysis .

- X-ray crystallography : Resolve ambiguities by determining solid-state structures .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in biological systems?

- Derivatization : Synthesize analogs with modified epoxide or ester groups (e.g., replacing ethyl with methyl or benzyl) .

- Biological assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ via fluorescence), and cellular uptake (HPLC-MS) in model systems (e.g., HeLa cells) .

- Molecular docking : Predict binding modes with target proteins (e.g., cytochrome P450) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。